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Compound of Interest |

1-Fluoro-3-methoxy-5-
Compound Name:

methylbenzene
CAS No.: 160911-11-5
Cat. No.: B190226

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Fluorinated anisole derivatives are a versatile class of compounds with significant applications
across various fields of scientific research, including medicinal chemistry, materials science,
and synthetic chemistry. The introduction of fluorine atoms into the anisole scaffold imparts
unique physicochemical properties, such as increased metabolic stability, altered lipophilicity,
and enhanced binding affinity to biological targets. These properties make them valuable
building blocks for the design of novel therapeutic agents, advanced polymers, and positron
emission tomography (PET) imaging agents.

This document provides detailed application notes, experimental protocols, and data
summaries to guide researchers in the effective use of fluorinated anisole derivatives.

Medicinal Chemistry Applications

Fluorinated anisole moieties are frequently incorporated into drug candidates to modulate their
absorption, distribution, metabolism, and excretion (ADME) properties. The strategic placement
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of fluorine can block sites of metabolism, improve cell permeability, and enhance interactions
with target enzymes or receptors.

Enzyme Inhibition

Fluorinated anisole derivatives have been investigated as inhibitors of various enzymes
implicated in disease. The electron-withdrawing nature of fluorine can influence the acidity of
nearby protons and alter the binding mode of the inhibitor within the enzyme's active site.

Quantitative Data on Enzyme Inhibition by Fluorinated Derivatives
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Modulation of Signaling Pathways: COX-2 Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in inflammatory
conditions and various cancers. It catalyzes the conversion of arachidonic acid to
prostaglandins, which are key mediators of inflammation and cell proliferation. Fluorinated
derivatives of known COX-2 inhibitors, such as celecoxib, have been developed to enhance
their therapeutic properties.
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COX-2 signaling pathway and its inhibition by a fluorinated derivative.

PET Imaging Applications

Fluorinated anisole derivatives can be radiolabeled with fluorine-18 ([18F]), a positron-emitting
radionuclide, to create PET imaging agents. These agents allow for the non-invasive
visualization and quantification of biological processes in vivo.

Experimental Protocol: Radiosynthesis of
[*8F]Fluoroanisole (Conceptual)

This protocol provides a general framework for the nucleophilic substitution reaction to produce
[*8F]fluoroanisole from a suitable precursor.

Materials:

e [*®F]Fluoride (produced from a cyclotron)
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e Precursor: Trimethyl(4-methoxyphenyl)ammonium triflate
e Kryptofix 2.2.2 (Kz222)

o Potassium carbonate (K2COs)

e Anhydrous acetonitrile (CHsCN)

e Dimethylformamide (DMF)

e Water for injection

e C18 Sep-Pak cartridge

e Alumina N Sep-Pak cartridge
 Sterile filter (0.22 pm)

o Automated radiosynthesis module
Procedure:

e [*8F]Fluoride Trapping and Elution:

o Aqueous [8F]fluoride from the cyclotron target is passed through a quaternary methyl
ammonium (QMA) anion-exchange cartridge to trap the [*®F]F-.

o The trapped [*8F]F~ is eluted from the cartridge with a solution of K222 and K2COs in
acetonitrile/water.

e Azeotropic Drying:

o The eluted [*8F]fluoride solution is transferred to the reaction vessel of the automated
synthesis module.

o The solvent is removed by heating under a stream of nitrogen and vacuum to obtain the
anhydrous [*8F]F-K222-K2COs complex. This step is typically repeated with anhydrous
acetonitrile to ensure complete dryness.
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» Radiolabeling Reaction:

o A solution of the trimethyl(4-methoxyphenyl)ammonium triflate precursor in anhydrous
DMF is added to the reaction vessel containing the dried [*8F]fluoride complex.

o The reaction mixture is heated at 120-150°C for 10-15 minutes to facilitate the nucleophilic
aromatic substitution.

e Purification:

o The crude reaction mixture is diluted with water and passed through a C18 Sep-Pak
cartridge to trap the [*8F]fluoroanisole and other organic impurities.

o The cartridge is washed with water to remove unreacted [8F]fluoride and polar impurities.
o The desired product is eluted from the C18 cartridge with ethanol or acetonitrile.

o Further purification may be achieved using an Alumina N Sep-Pak cartridge to remove any
remaining impurities.

e Formulation:
o The purified [*8F]fluoroanisole is diluted with sterile saline for injection.

o The final product is passed through a 0.22 um sterile filter into a sterile vial for quality
control and subsequent in vivo imaging.

Workflow for [*8F]Fluoroanisole Radiosynthesis
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General workflow for the radiosynthesis of [*®F]fluoroanisole.
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Materials Science Applications

Fluorinated anisole derivatives serve as monomers or building blocks for the synthesis of
specialty polymers with desirable properties such as high thermal stability, chemical resistance,
and low surface energy.

Synthesis of Fluorinated Poly(arylene ether)s

Poly(arylene ether)s are a class of high-performance thermoplastics. Incorporating fluorinated
anisole-derived units into the polymer backbone can enhance their properties for applications
in electronics and aerospace.

Experimental Protocol: Synthesis of a Fluorinated Poly(arylene ether) from a Fluoroanisole
Derivative (Conceptual)

This protocol outlines the nucleophilic aromatic substitution polycondensation to form a
poly(arylene ether).

Materials:
e Monomer 1: 4,4'-Difluorobenzophenone (as an example activated dihalide)

e Monomer 2: A bisphenol derived from a fluorinated anisole (e.g., a bis(4-hydroxyphenyl)
derivative with a fluoroalkoxy side chain)

o Potassium carbonate (K2CQOs), anhydrous

e N,N-Dimethylacetamide (DMACc), anhydrous
o Toluene

e Methanol

e Deionized water

Procedure:
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e Monomer Preparation: Synthesize the desired bisphenol monomer derived from a fluorinated

anisole using appropriate organic synthesis methods.

e Polymerization:

To a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-
Stark trap, add the bisphenol monomer, 4,4'-difluorobenzophenone, K2COs, DMAc, and
toluene.

Heat the mixture to reflux (around 140-150°C) with vigorous stirring under a nitrogen
atmosphere. The toluene will form an azeotrope with the water generated during the
reaction, which is collected in the Dean-Stark trap.

After the complete removal of water (approximately 2-4 hours), slowly distill off the toluene
from the reaction mixture, allowing the temperature to rise to 160-180°C.

Continue the polymerization at this temperature for 6-12 hours. The viscosity of the
solution will increase as the polymer chain grows.

o Polymer Precipitation and Purification:

[e]

Cool the viscous polymer solution to room temperature and dilute with additional DMAc if
necessary.

Slowly pour the polymer solution into a vigorously stirred excess of methanol or a
methanol/water mixture to precipitate the polymer.

Collect the fibrous polymer by filtration.

Wash the polymer repeatedly with hot deionized water and then with methanol to remove
residual salts and solvent.

e Drying:

o

Dry the purified polymer in a vacuum oven at 80-100°C for 24 hours to obtain the final
fluorinated poly(arylene ether).
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Synthetic Chemistry Applications

Fluorinated anisoles are valuable intermediates in organic synthesis. The fluorine and methoxy
groups can be manipulated through various reactions to introduce other functionalities.

Experimental Protocol: Synthesis of 4-Fluoroanisole

Method 1: Nucleophilic Aromatic Substitution (SNAr)
Materials:

4-Bromofluorobenzene

Sodium methoxide (NaOMe)

Copper(l) iodide (Cul) or Copper(l) bromide (CuBr) as a catalyst

Dimethylformamide (DMF), anhydrous

Procedure:

In a reaction flask, combine 4-bromofluorobenzene, a catalytic amount of Cul or CuBr, and
anhydrous DMF.

e Add a solution of sodium methoxide in methanol to the flask.

» Heat the reaction mixture to 80-90°C and stir for 10-16 hours.

» Monitor the reaction progress by GC-MS or TLC.

o After completion, cool the reaction mixture and filter to remove the catalyst.

e The filtrate containing 4-fluoroanisole and DMF can be purified by distillation. Adding water
can facilitate the separation by co-distillation of 4-fluoroanisole.

Method 2: Methylation of 4-Fluorophenol

Materials:
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4-Fluorophenol

Methyl iodide (CHsl) or Dimethyl sulfate ((CH3)2S0a4)

Potassium carbonate (K2COs) or Sodium hydroxide (NaOH)

Acetone or N,N-Dimethylformamide (DMF)

Procedure:

e Dissolve 4-fluorophenol in acetone or DMF in a round-bottom flask.

e Add an excess of K2COs or NaOH to the solution.

o Add methyl iodide or dimethyl sulfate dropwise to the mixture while stirring.

» Heat the reaction mixture to reflux for 4-6 hours.

e Monitor the reaction by TLC.

 After the reaction is complete, cool the mixture and filter off the inorganic salts.
» Remove the solvent from the filtrate under reduced pressure.

 Purify the resulting crude product by distillation to obtain pure 4-fluoroanisole.

Physicochemical Properties of Fluorinated Anisoles

The degree of fluorination on the methoxy group significantly impacts the physicochemical
properties of anisole derivatives.
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Molecular . Permeabilit
Molecular . Boiling logD (pH
Compound Weight ( . y (Papp,
Formula Point (°C) 7.4)
g/mol ) 10~ cmls)
Anisole C7HsO 108.14 154 ~2.1 High
4-
_ C7H7FO 126.13 157 ~2.3 High
Fluoroanisole
4-
) Not readily
(Difluorometh ~ CsHsF20:2 174.14 ] ~2.8 Moderate
) available
oxy)anisole
4-
(Trifluorometh  CsH7F302 192.13 140 ~3.1 Low
oxy)anisole

Note: logD and permeability values are approximate and can vary based on experimental

conditions. Data is compiled based on trends reported in the literature.[5][6]

Metabolic Stability of Fluorinated Anisoles

Fluorination is a common strategy to enhance the metabolic stability of drug candidates by

blocking sites of enzymatic oxidation, primarily by Cytochrome P450 (CYP) enzymes.

Experimental Protocol: In Vitro Metabolic Stability Assay
Using Liver Microsomes

Objective: To determine the in vitro half-life (t%2) and intrinsic clearance (CLint) of a fluorinated

anisole derivative.

Materials:

o Test compound (fluorinated anisole derivative)

» Pooled liver microsomes (human, rat, etc.)

e Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
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NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-
phosphate dehydrogenase)

Magnesium chloride (MgClz)

Acetonitrile with an internal standard for quenching the reaction

LC-MS/MS system
Procedure:
e Preparation:
o Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
o Prepare the incubation mixture containing phosphate buffer, MgClz, and liver microsomes.
e Incubation:
o Pre-warm the incubation mixture to 37°C.

o Add the test compound to the incubation mixture to achieve the desired final concentration
(typically 1 pMm).

o Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
o Time-course Sampling:

o At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction
mixture.

o Immediately quench the reaction by adding the aliquot to a tube containing ice-cold
acetonitrile with an internal standard.

o Sample Processing:

o Vortex the quenched samples and centrifuge to precipitate the proteins.

o Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
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e LC-MS/MS Analysis:

o Quantify the remaining concentration of the parent compound at each time point using a
validated LC-MS/MS method.

e Data Analysis:

Plot the natural logarithm of the percentage of the parent compound remaining versus

[¢]

time.

Determine the elimination rate constant (k) from the slope of the linear regression.

[¢]

[¢]

Calculate the half-life (t%2) using the formula: t¥2 = 0.693 / k.

Calculate the intrinsic clearance (CLint) using the formula: CLint = (V/M) * (0.693 / t¥%),
where V is the incubation volume and M is the amount of microsomal protein.

[e]

Workflow for In Vitro Metabolic Stability Assay
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Workflow for determining the in vitro metabolic stability of a compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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